molecular formula C23H14Cl2N5Na3O12S3 B12736242 Trisodium 4-((3-(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 85958-98-1

Trisodium 4-((3-(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12736242
CAS No.: 85958-98-1
M. Wt: 788.5 g/mol
InChI Key: AGFMYGHESMMLSS-UHFFFAOYSA-K
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Description

EINECS 288-987-6: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of EINECS 288-987-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.

Industrial Production Methods: : Industrial production of EINECS 288-987-6 follows standardized protocols to maintain consistency and quality. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: : EINECS 288-987-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: : The compound reacts with common reagents such as acids, bases, and oxidizing agents under controlled conditions. These reactions are typically carried out in laboratory settings with precise temperature, pressure, and solvent conditions to achieve the desired outcomes.

Major Products Formed: : The major products formed from the reactions of EINECS 288-987-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications or research.

Scientific Research Applications

EINECS 288-987-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand its effects on living organisms and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in industrial processes for the production of other chemicals, materials, or products.

Mechanism of Action

The mechanism of action of EINECS 288-987-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the compound’s application.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : EINECS 288-987-6 can be compared with other similar compounds to highlight its unique properties and applications. These comparisons help researchers understand the advantages and limitations of the compound in different contexts.

List of Similar Compounds

    EINECS 200-001-8: Formaldehyde

    EINECS 200-002-3: Guanidinium chloride

    EINECS 200-003-9: Dexamethasone

    EINECS 200-004-4: Hydrocortisone 21-acetate

These compounds share some similarities with EINECS 288-987-6 but also have distinct properties and applications.

Properties

CAS No.

85958-98-1

Molecular Formula

C23H14Cl2N5Na3O12S3

Molecular Weight

788.5 g/mol

IUPAC Name

trisodium;5-[3-(4,5-dichloro-6-oxopyridazin-1-yl)propanoylamino]-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C23H17Cl2N5O12S3.3Na/c24-15-10-26-30(23(33)20(15)25)6-5-18(31)27-16-9-14(44(37,38)39)7-11-8-17(45(40,41)42)21(22(32)19(11)16)29-28-12-1-3-13(4-2-12)43(34,35)36;;;/h1-4,7-10,32H,5-6H2,(H,27,31)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

AGFMYGHESMMLSS-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)CCN4C(=O)C(=C(C=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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